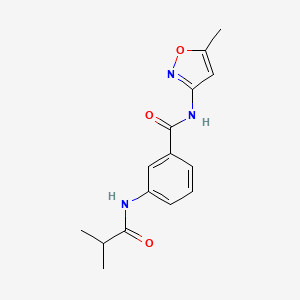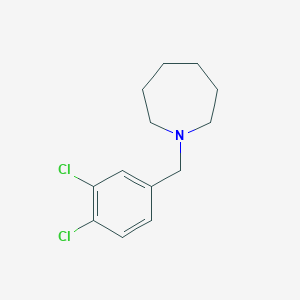
1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine
Übersicht
Beschreibung
1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine, also known as MTB or Metabotropic Glutamate Receptor 7 (mGluR7) agonist, is a chemical compound that has been extensively studied in scientific research. It has been found to have potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and drug addiction.
Wirkmechanismus
1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine acts by selectively activating mGluR7, which in turn regulates the release of neurotransmitters such as glutamate and GABA. Activation of mGluR7 has been found to have a neuroprotective effect and can modulate various cellular processes such as synaptic plasticity, neuroinflammation, and oxidative stress.
Biochemical and Physiological Effects:
1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce anxiety-like behavior, depression-like behavior, and drug-seeking behavior in animal models. 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine is its selectivity for mGluR7, which allows for more targeted and specific effects compared to non-selective compounds. 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine has also been found to have good pharmacokinetic properties, including good brain penetration and a long half-life. However, one limitation of 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine. One area of interest is the potential use of 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective mGluR7 agonists based on the structure of 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine. Additionally, further studies are needed to better understand the cellular and molecular mechanisms underlying the effects of 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine.
Synthesemethoden
The synthesis of 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine involves the reaction of 2-thienylmethylamine with 1-methyl-1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been found to be a potent and selective agonist of mGluR7, a subtype of metabotropic glutamate receptors that are widely expressed in the central nervous system.
Eigenschaften
IUPAC Name |
1-methyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-16-9-15-12-7-10(4-5-13(12)16)14-8-11-3-2-6-17-11/h2-7,9,14H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBZKNMFTZNRGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325164 | |
| Record name | 1-methyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809015 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-methyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine | |
CAS RN |
488731-45-9 | |
| Record name | 1-methyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{{[4-(benzyloxy)phenyl]amino}[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5765081.png)


![3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5765118.png)


![2-(N-butylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5765128.png)
![methyl 2-[(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5765131.png)

![methyl 2-(isonicotinoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5765141.png)



